Trichocarpin
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Overview
Description
Trichocarpin is a benzyl ester.
Scientific Research Applications
Novel Alkaloid Discovery
Research on Trichocarpin has led to the discovery of Trichocarpinine, a novel hetidine–hetisine type bisditerpenoid alkaloid isolated from Aconitum tanguticum var. trichocarpum. This discovery enhances our understanding of the chemical diversity and potential therapeutic applications of naturally occurring compounds (Lin et al., 2010).
Trichoderma spp. in Agriculture
In the field of agriculture, studies on Trichoderma spp. have shown their efficacy as biocontrol agents for plant disease management. Extensive research including genomics and metabolomics has been conducted to understand and improve the application of these fungi in crop treatments and management (Lorito et al., 2010).
Phenolic Glycosides Research
This compound is also a significant phenolic glucoside found in Populus trichocarpa. Understanding its properties contributes to the field of phytochemistry and could have implications for pharmaceutical development (Pearl, 1968).
Influence on Herbivore Behavior
Trichomes, structures in plants that include compounds like this compound, have been studied for their influence on herbivore behavior and distribution. This research is crucial for understanding plant defense mechanisms and could have implications for agriculture and ecology (Eaton & Karban, 2014).
Role in Biological Control
Trichoderma spp., associated with this compound, have been widely used in agricultural applications due to their biological control mechanism against plant diseases. The extensive research work on Trichoderma spp. presents the success of these fungi in plant growth enhancement, decomposition process, and bioremediation (Zin & Badaluddin, 2020).
Properties
CAS No. |
10590-85-9 |
---|---|
Molecular Formula |
C20H22O9 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
benzyl 5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C20H22O9/c21-9-15-16(23)17(24)18(25)20(29-15)28-14-7-6-12(22)8-13(14)19(26)27-10-11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 |
InChI Key |
QJWRHLSORLOREK-BFMVXSJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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